molecular formula C16H15IN2OS B4928163 N-[(2,5-dimethylphenyl)carbamothioyl]-2-iodobenzamide

N-[(2,5-dimethylphenyl)carbamothioyl]-2-iodobenzamide

Cat. No.: B4928163
M. Wt: 410.3 g/mol
InChI Key: IWTQRCPNNWIAES-UHFFFAOYSA-N
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Description

N-[(2,5-dimethylphenyl)carbamothioyl]-2-iodobenzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of an iodinated benzamide moiety and a dimethylphenyl carbamothioyl group, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-dimethylphenyl)carbamothioyl]-2-iodobenzamide typically involves the reaction of 2-iodobenzoyl chloride with 2,5-dimethylphenyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. The crude product is then purified using column chromatography or recrystallization techniques to obtain the pure compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-dimethylphenyl)carbamothioyl]-2-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom in the benzamide moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The carbamothioyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and thiourea derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products include substituted benzamides with various functional groups replacing the iodine atom.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, with changes in oxidation states of the functional groups.

    Hydrolysis: Products include amines and thiourea derivatives.

Scientific Research Applications

N-[(2,5-dimethylphenyl)carbamothioyl]-2-iodobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2,5-dimethylphenyl)carbamothioyl]-2-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-{[(2,5-dimethylphenyl)carbamothioyl]amino}formamide
  • N-{[(2,5-dimethylphenyl)carbamothioyl]amino}cyclobutanecarboxamide

Uniqueness

N-[(2,5-dimethylphenyl)carbamothioyl]-2-iodobenzamide is unique due to the presence of the iodinated benzamide moiety, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other similar compounds that may lack the iodine atom or have different substituents on the phenyl ring .

Properties

IUPAC Name

N-[(2,5-dimethylphenyl)carbamothioyl]-2-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15IN2OS/c1-10-7-8-11(2)14(9-10)18-16(21)19-15(20)12-5-3-4-6-13(12)17/h3-9H,1-2H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTQRCPNNWIAES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=S)NC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15IN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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